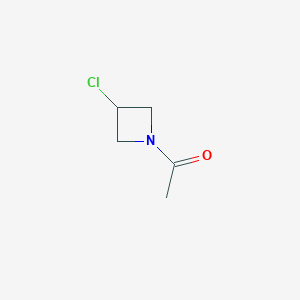

Azetidine, 1-acetyl-3-chloro-

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are crucial building blocks in organic synthesis and medicinal chemistry. rsc.orgnih.gov Their importance stems from their unique structural and reactive properties. These compounds are found in a variety of natural products and synthetic molecules with significant biological activities. researchgate.netlifechemicals.com In medicinal chemistry, the azetidine (B1206935) ring is considered a "privileged motif" and is increasingly incorporated into drug candidates to modulate physicochemical properties. rsc.orgacs.orgnih.gov More than 75% of drugs approved by the FDA contain nitrogen-containing heterocyclic moieties, underscoring the importance of scaffolds like azetidine. nih.gov

The utility of azetidines and their derivatives, such as β-lactams (azetidin-2-ones), is well-documented. nih.gov For instance, β-lactams are renowned for their antibacterial properties. lifechemicals.com The incorporation of an azetidine ring can influence a molecule's metabolic stability, basicity, and lipophilicity, which are critical parameters in drug design. ugent.be The strain of the four-membered ring also imparts a unique reactivity that can be harnessed for various chemical transformations. rsc.orgresearchgate.net

The Azetidine Core: Structural Characteristics and Reactivity in Chemical Transformations

The chemical behavior of azetidines is largely dictated by their structure. The four-membered ring is strained, with a ring-strain energy of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.org This intermediate strain level makes azetidines stable enough for handling while still being reactive under specific conditions. rsc.orgresearchgate.net

The reactivity of the azetidine core is characterized by its susceptibility to ring-opening reactions, which can be triggered by various reagents and conditions. rsc.orgacs.org This ring-opening provides a pathway to synthesize a diverse array of functionalized acyclic amines. ugent.be The nitrogen atom in the ring can be readily functionalized, and substituents on the carbon atoms of the ring can be introduced to create a wide range of derivatives. rsc.org The reduction of β-lactams is a common method for synthesizing substituted azetidines. researchgate.netacs.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

Research Trajectory of 1-Acetyl-3-chloro-Azetidine Scaffolds and Analogues

The specific compound, Azetidine, 1-acetyl-3-chloro-, belongs to a class of functionalized azetidines that serve as versatile intermediates in organic synthesis. The presence of the acetyl group on the nitrogen and the chloro group at the 3-position provides two reactive sites for further chemical modification. The acetyl group acts as a protecting group for the nitrogen and influences the ring's electronic properties. The chloro group is a good leaving group, making the 3-position susceptible to nucleophilic substitution.

Research into 3-chloro-azetidin-2-one derivatives, which are structurally related to 1-acetyl-3-chloro-azetidine, has shown their potential in the development of new therapeutic agents. nih.gov For example, a series of N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) carboxamide derivatives have been synthesized and evaluated for their biological activities. medwinpublishers.com The synthesis of such compounds often involves the cycloaddition reaction between an imine and chloroacetyl chloride. researchgate.netcentralasianstudies.org These studies highlight the utility of the 3-chloro-azetidine scaffold as a template for generating libraries of compounds with diverse functionalities and potential biological applications. The development of synthetic methods to access enantiomerically pure substituted azetidines further expands their application in creating complex chiral molecules. acs.org

Structure

3D Structure

Properties

CAS No. |

179894-10-1 |

|---|---|

Molecular Formula |

C5H8ClNO |

Molecular Weight |

133.57 g/mol |

IUPAC Name |

1-(3-chloroazetidin-1-yl)ethanone |

InChI |

InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3 |

InChI Key |

GHIRQJGODJTKEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C1)Cl |

Origin of Product |

United States |

Stereochemical Control in Azetidine Synthesis

Enantioselective Methodologies

Enantioselective synthesis is critical for producing specific enantiomers of chiral azetidines, which often exhibit different biological activities. Various catalytic strategies have been developed to achieve high levels of enantioselectivity.

One notable approach is the use of chiral phase-transfer (PT) catalysis for the intramolecular C–C bond formation to create spirocyclic azetidine (B1206935) oxindoles. nih.gov In this method, a novel cinchona alkaloid-derived catalyst containing a pentafluorosulfanyl (SF5) group is employed to activate a chloride leaving group, inducing asymmetry and leading to the desired product with up to a 2:98 enantiomeric ratio (er). nih.gov

Another powerful strategy involves the copper-catalyzed difunctionalization of azetines. A highly enantioselective boryl allylation of 2-substituted azetines using a Cu/bisphosphine catalyst allows for the installation of both a boryl and an allyl group across the C=N bond. acs.org This three-component reaction constructs two new stereogenic centers with high efficiency and stereoselectivity. acs.org

Organocatalysis also provides a valuable route to chiral azetidines. Asymmetric thiourea (B124793) and squaramide catalysts have been successfully used in the synthesis of α-azetidinyl tertiary alkyl halides. nih.gov For example, the addition of fluorooxindoles to Cbz- and Boc-protected azetidines in the presence of a squaramide catalyst can yield the corresponding azetidinyl fluorooxindoles in excellent yields (90-97%) and high enantiomeric excess (92-93% ee). nih.gov A similar principle has been applied to the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals using N-chlorosuccinimide (NCS), promoted by a chiral squaramide catalyst that operates through non-covalent interactions. nih.gov

Table 1: Examples of Enantioselective Methodologies in Azetidine Synthesis

| Methodology | Catalyst/Reagent | Substrate Type | Product | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | SF5-containing Cinchona Alkaloid | N-(3-chloropropyl) Isatin Derivative | Spiro-3,2′-azetidine oxindole | Up to 2:98 er | nih.gov |

| Copper-Catalyzed Boryl Allylation | CuBr / (S,S)-L1 (Bisphosphine) | Azetine | cis-2,3-disubstituted azetidine | High (single isomer) | acs.org |

| Organocatalysis | Squaramide V | Fluorooxindole + Boc-protected azetine | α-Azetidinyl fluorooxindole | 92-93% ee | nih.gov |

Diastereoselective Transformations

When multiple stereocenters are present or created during a reaction, controlling the relative stereochemistry is paramount. Diastereoselective transformations are designed to favor the formation of one diastereomer over others.

A straightforward method for achieving diastereoselectivity is through iodine-mediated cyclization of homoallyl amines. This 4-exo trig cyclization proceeds at room temperature to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.gov The relative stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

The copper-catalyzed boryl allylation of azetines mentioned earlier is also completely diastereoselective, governed by a syn-addition mechanism that results exclusively in cis-2,3-disubstituted azetidines. acs.org Similarly, the hydrogenation of substituted azetines can be performed to create stereodefined 2,3-disubstituted azetidines. organic-chemistry.org

A different approach involves a superbase-induced intramolecular cyclization of oxiranylmethyl-substituted benzylamines. This two-step method is highly regio- and diastereoselective, yielding trans-3-(hydroxymethyl)-2-arylazetidines. acs.org The reaction proceeds under kinetic control, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466). acs.org Computational studies confirmed that the transition state leading to the trans-azetidine is energetically favored. acs.org

Table 2: Diastereoselective Reactions for Azetidine Synthesis

| Reaction Type | Reagents | Key Intermediate | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Iodine-Mediated Cyclization | Iodine | Homoallyl amine | cis-2,4-disubstituted | nih.gov |

| Copper-Catalyzed Boryl Allylation | Cu(I)/bisphosphine, Allyl phosphate | Azetine | cis-2,3-disubstituted | acs.org |

| Superbase-Induced Cyclization | LiDA-KOR Superbase | Oxiranylmethyl-substituted benzylamine | trans-2,3-disubstituted | acs.org |

Chiral Auxiliary Approaches and Asymmetric Catalysis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

A classic and effective chiral auxiliary in azetidine synthesis is (S)-1-phenylethylamine. semanticscholar.orgrsc.orgrsc.org It can serve as both a source of nitrogen and a controller of stereochemistry in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org Similarly, optically active α-methylbenzylamine has been used as a chiral auxiliary for the practical asymmetric preparation of azetidine-2-carboxylic acid. nih.gov

More recently, Ellman's tert-butanesulfinamide has emerged as a powerful chiral auxiliary for the general and scalable synthesis of enantioenriched C2-substituted azetidines. acs.org This method combines achiral starting materials with the sulfinamide auxiliary, which provides strong chiral induction and can be easily cleaved after the azetidine ring has been formed. acs.org

In parallel, asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, is a highly efficient strategy. researchgate.net Chiral azetidine-derived ligands and organocatalysts have been utilized in various asymmetric reactions. researchgate.net For example, an azetidine-containing binuclear zinc catalyst has been shown to be effective in the asymmetric Michael addition of phosphites, where the rigidity of the azetidine scaffold enhances the control of the catalytic pocket and increases enantioselectivity. rsc.org The phase-transfer and squaramide catalysts discussed in section 3.1 are also prime examples of asymmetric catalysis applied to azetidine synthesis. nih.govnih.gov

Regioselectivity in Cyclization Reactions

The formation of the azetidine ring via intramolecular cyclization often competes with the formation of other ring sizes, most commonly the five-membered pyrrolidine ring. Therefore, controlling the regioselectivity of the ring-closing step is crucial.

A notable example is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds via a C3-selective (4-exo-tet) nucleophilic attack of the amine on the epoxide, leading to the formation of an azetidine. This is in contrast to the corresponding trans-3,4-epoxy amines, which undergo C4-selective (5-endo-tet) aminolysis to yield 3-hydroxypyrrolidines. nih.govfrontiersin.org The Lewis acid catalyst is crucial for promoting the desired regioselectivity. nih.gov

Another strategy involves the superbase-induced cyclization of N-protected oxiranylmethyl-substituted benzylamines. Despite the thermodynamic preference for a 5-exo-tet cyclization to form a pyrrolidine, the reaction can be directed under kinetic control at low temperatures (−78 °C) to exclusively favor the 4-exo-tet pathway, forming the azetidine ring. acs.org

Radical cyclizations also offer a pathway where regioselectivity can be controlled. A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides proceeds via a 4-exo-dig radical cyclization to construct azetidine-fused tricyclic compounds, representing a less common but effective method for forming the four-membered ring. rsc.org

Table 3: Regioselective Cyclization Strategies

| Method | Precursor | Favored Cyclization | Product Ring | Disfavored Product | Reference |

|---|---|---|---|---|---|

| La(OTf)₃-catalyzed aminolysis | cis-3,4-epoxy amine | 4-exo-tet (C3-attack) | Azetidine | Pyrrolidine | nih.govfrontiersin.org |

| Superbase-induced cyclization | Oxiranylmethyl-substituted benzylamine | 4-exo-tet (Kinetic control) | Azetidine | Pyrrolidine | acs.org |

| Radical cascade cyclization | N-allyl sulfonylynamide | 4-exo-dig | Azetidine | N/A | rsc.org |

Reactivity and Transformations of Azetidine, 1 Acetyl 3 Chloro and Analogues

Ring-Opening Reactions of Azetidine (B1206935) Scaffolds

The relief of ring strain is a primary driving force for the chemical transformations of azetidines. These reactions can be broadly categorized into nucleophilic ring-opening, electrocyclic ring-opening, and rearrangements that can lead to ring expansion. The activation of the azetidine nitrogen, often through protonation or quaternization to form an azetidinium ion, significantly enhances its electrophilicity and facilitates ring-opening processes.

Nucleophilic attack on the azetidine ring is a common and synthetically useful transformation. For neutral azetidines, particularly those with an electron-withdrawing group on the nitrogen like the acetyl group in "Azetidine, 1-acetyl-3-chloro-", the ring is less reactive towards nucleophiles. Activation is often required, typically by forming a more electrophilic azetidinium ion. The subsequent nucleophilic attack generally proceeds via an SN2 mechanism, leading to the opening of the four-membered ring.

The regioselectivity of nucleophilic attack on an unsymmetrically substituted azetidinium ion is a crucial aspect of its reactivity. The outcome is governed by a delicate balance of electronic and steric effects.

Electronic Effects: Electron-withdrawing groups on the ring can influence the partial positive charge on the adjacent carbon atoms. In the case of "Azetidine, 1-acetyl-3-chloro-", the chlorine atom at the C3 position exerts an inductive electron-withdrawing effect. However, the primary site of nucleophilic attack is typically at the C2 or C4 positions, adjacent to the nitrogen atom. For N-alkoxycarbonyl azetidiniums, if an electron-withdrawing group is present at the C2 position, nucleophilic attack predominantly occurs at this position. bohrium.com Conversely, an alkyl group at C2 directs the attack to the C4 position. bohrium.com

Steric Effects: The steric hindrance posed by substituents on the azetidine ring plays a significant role in directing the incoming nucleophile. Bulky substituents will generally hinder attack at the adjacent carbon atom, favoring attack at the less sterically encumbered site. For instance, in trisubstituted azetidinium ions bearing a methyl group at C4, a highly regioselective opening at C2 is observed. researchgate.net

The interplay of these effects is summarized in the following table:

| Substituent Position | Electronic/Steric Nature of Substituent | Preferred Site of Nucleophilic Attack |

| C2 | Electron-withdrawing group | C2 |

| C2 | Alkyl group | C4 |

| C4 | Methyl group (in trisubstituted rings) | C2 |

For "Azetidine, 1-acetyl-3-chloro-", upon formation of the corresponding azetidinium ion, nucleophilic attack would be expected to occur at either C2 or C4. The chlorine at C3 would primarily exert an electronic influence, but the final regiochemical outcome would depend on the nature of the nucleophile and the reaction conditions.

Lewis acids play a pivotal role in activating the azetidine ring towards nucleophilic attack, particularly for less reactive N-acyl azetidines. The Lewis acid coordinates to the nitrogen or the carbonyl oxygen of the acetyl group, increasing the electrophilicity of the ring carbons. This activation facilitates ring-opening by a wider range of nucleophiles under milder conditions. For example, the ring-opening of N-tosylazetidines with alcohols and thiols is efficiently catalyzed by BF3·OEt2.

The general mechanism for Lewis acid-catalyzed ring-opening is depicted below:

graph TD A[N-Acylazetidine] -- LA --> B{Lewis Acid-Azetidine Complex}; B -- Nu- --> C[Ring-Opened Product];

This strategy has been successfully employed in various synthetic applications, demonstrating the utility of Lewis acids in modulating the reactivity of the azetidine scaffold.

When a nucleophilic moiety is tethered to the azetidine ring, intramolecular ring-opening reactions can occur. youtube.com These reactions are often highly efficient due to the proximity of the reacting centers. The formation of a cyclic product is a common outcome of such intramolecular processes. For instance, azetidines functionalized with a 3-hydroxypropyl side chain at the C2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. researchgate.net Subsequent nucleophilic attack leads to the formation of expanded ring systems like pyrrolidines and azepanes. researchgate.net

The general principle involves the formation of an azetidinium ion intermediate which is then intercepted by an internal nucleophile.

graph TD A[Substituted Azetidine with Nucleophilic Side Chain] --> B{Intramolecular Cyclization}; B --> C[Bicyclic Azetidinium Ion]; C -- Nu- --> D[Ring-Expanded Product];

Electrocyclic reactions are concerted pericyclic reactions that involve the conversion of a cyclic system to an acyclic conjugated system, or the reverse, through the reorganization of π and σ electrons. masterorganicchemistry.com For azetidines, electrocyclic ring-opening typically requires the formation of an azetidinium ylide or a related reactive intermediate. The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which predict whether the ring-opening will be conrotatory or disrotatory depending on whether the reaction is thermally or photochemically induced and the number of π electrons involved.

While less common than nucleophilic ring-opening, electrocyclic pathways provide a means to access highly functionalized acyclic structures with defined stereochemistry.

The Stevens rearrangement is a base-mediated 1,2-rearrangement of quaternary ammonium salts, including azetidinium salts, to form the corresponding tertiary amines. wikipedia.orgsynarchive.comorganicreactions.org The reaction proceeds through the formation of an ylide intermediate, followed by the migration of a group from the nitrogen atom to the adjacent carbanionic center. wikipedia.org

The key steps of the Stevens rearrangement are:

Deprotonation: A strong base abstracts a proton from the carbon adjacent to the positively charged nitrogen, forming an ylide.

Migration: A substituent from the nitrogen atom undergoes a 1,2-shift to the adjacent carbon.

graph TD A[Azetidinium Salt] -- Base --> B{Ylide Intermediate}; B --> C[Stevens Rearrangement Product];

This rearrangement can lead to ring expansion if the migrating group is part of the ring system. For example, N-benzyl azetidinium salts can undergo a Stevens rearrangement to yield pyrrolidines. researchgate.net The regioselectivity of the rearrangement is generally high, although the diastereoselectivity can be variable. researchgate.net A competing reaction is the Sommelet-Hauser rearrangement, which involves migration to the ortho position of a benzyl group. organicreactions.org

Elimination Reactions

The presence of a chlorine atom at the 3-position and protons on the adjacent carbon atoms allows for elimination reactions to form the corresponding unsaturated four-membered ring, an azetine. These reactions are typically promoted by a base, which abstracts a proton, leading to the expulsion of the chloride ion and the formation of a double bond within the ring.

The regioselectivity of the elimination reaction is a key consideration. Depending on which proton is abstracted (from C2 or C4), two different isomers of the azetine can be formed: 1-acetyl-azetine or 1-acetyl-2-azetine. The outcome is often influenced by the nature of the base used and the substitution pattern on the azetidine ring. Sterically hindered, non-nucleophilic bases, often referred to as "bulky bases," favor the formation of the less substituted, or Hofmann, product by abstracting a proton from the sterically more accessible position. masterorganicchemistry.com Conversely, smaller, less hindered bases tend to yield the more substituted and thermodynamically more stable Zaitsev product. masterorganicchemistry.com

While specific studies detailing the elimination reactions of "Azetidine, 1-acetyl-3-chloro-" are not extensively documented in the reviewed literature, the general principles of E1 and E2 elimination reactions of alkyl halides provide a foundational understanding. The reaction likely proceeds through an E2 mechanism, where the proton abstraction and chloride departure occur in a concerted step.

Table 1: Factors Influencing Regioselectivity in Elimination Reactions

| Factor | Influence on Product Distribution |

| Base Steric Hindrance | Bulky bases favor the Hofmann product. |

| Substrate Steric Hindrance | Increased steric hindrance around the C-H bond favors the Hofmann product. |

| Thermodynamic Stability | The more substituted alkene (Zaitsev product) is generally more stable. |

Conversion to Other Heterocyclic Systems

The inherent ring strain and functionality of "Azetidine, 1-acetyl-3-chloro-" make it a suitable precursor for the synthesis of a variety of other heterocyclic systems through ring contraction and ring expansion reactions.

Formation of Azirines via Ring Contraction

Ring contraction of azetidine derivatives can lead to the formation of highly strained three-membered azirine rings. This transformation often involves the generation of a reactive intermediate, such as a carbene or nitrene, followed by intramolecular cyclization. While direct photochemical or thermal ring contraction of "Azetidine, 1-acetyl-3-chloro-" to an azirine is not explicitly detailed, analogous transformations in other heterocyclic systems suggest potential pathways. nih.gov For instance, photomediated ring contractions of saturated heterocycles have been reported to proceed through a Norrish-type process. nih.gov

The conversion of azetidines to azirines represents a synthetic challenge due to the high energy of the resulting three-membered ring. However, the reverse reaction, the ring expansion of azirines to form azetines, is a known process. nih.govresearchgate.net

Pathways to Five-, Six-Membered, and Larger Heterocycles

"Azetidine, 1-acetyl-3-chloro-" can serve as a building block for the synthesis of larger, more stable heterocyclic systems. These transformations typically involve the reaction of the azetidine with a suitable binucleophile, leading to ring opening and subsequent recyclization.

Five-Membered Heterocycles: The synthesis of five-membered heterocycles, such as pyrrolidines, can be envisioned through a ring expansion of the azetidine ring. One plausible strategy involves the reaction with a one-carbon nucleophile that can subsequently participate in an intramolecular cyclization. Although direct examples with "Azetidine, 1-acetyl-3-chloro-" are scarce, the general principle of ring expansion of azetidines to pyrrolidines is an established synthetic strategy. nih.gov

Table 2: General Strategies for Heterocycle Synthesis from Azetidine Derivatives

| Target Heterocycle | General Synthetic Approach |

| Pyrrolidine (B122466) | Ring expansion with a one-carbon unit. |

| Piperidine | Reaction with a three-carbon synthon. |

| Morpholine | Incorporation of a diol or equivalent. |

Derivatization to Amino Acid Analogues

Azetidine-3-carboxylic acid and its derivatives are valuable non-proteinogenic amino acids that can be incorporated into peptides to introduce conformational constraints. "Azetidine, 1-acetyl-3-chloro-" serves as a potential precursor for the synthesis of these important building blocks.

The key transformation involves the nucleophilic displacement of the chloride with a cyanide group, which can then be hydrolyzed to the corresponding carboxylic acid. The acetyl protecting group on the nitrogen can be subsequently removed under appropriate conditions to yield the desired azetidine-3-carboxylic acid. google.comresearchgate.netacs.org The synthesis of various azetidine and oxetane amino acid derivatives has been reported through methods such as the aza-Michael addition. mdpi.com

The versatility of this approach allows for the synthesis of a range of substituted azetidine amino acid analogues by varying the nucleophile used to displace the chloride. This provides access to a library of unique amino acids for applications in medicinal chemistry and peptide science. The derivatization of amino acids is a common practice to enhance their analytical detection or to modify their properties for specific applications. bris.ac.uk

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

The chemistry of 1-acetyl-3-chloroazetidine is dominated by pathways that alleviate its significant ring strain. The presence of a chloro substituent at the C3 position provides a reactive site for nucleophilic substitution, while the acetyl group on the nitrogen atom modulates the ring's electronic properties.

Key reaction pathways include:

Nucleophilic Substitution: The C3 carbon, bonded to an electronegative chlorine atom, is electrophilic and susceptible to attack by nucleophiles. This can proceed via an S(_N)2 mechanism, leading to the displacement of the chloride ion and the formation of a new bond. The stereochemistry of this reaction is a critical aspect of its investigation.

Ring-Opening Reactions: Driven by the release of approximately 25.4 kcal/mol of strain energy, the azetidine (B1206935) ring can be opened by various nucleophiles. rsc.org This process is often facilitated by Lewis or Brønsted acids, which activate the ring by protonating or coordinating to the nitrogen atom, making the ring carbons more electrophilic. nih.gov However, intramolecular ring-opening reactions can also occur under transition-metal-free conditions. nih.gov For 1-acetyl-3-chloroazetidine, strong nucleophiles can attack either the C2 or C4 carbons, leading to cleavage of a C-N bond.

Formation of Intermediates: In acid-catalyzed ring-opening reactions, an N-acetylazetidinium ion is a plausible intermediate. This strained, positively charged species is highly reactive towards nucleophiles. In strain-release driven syntheses starting from highly strained precursors like 1-azabicyclo[1.1.0]butane, carbanionic intermediates can be generated that lead to functionalized azetidines. nih.gov Photochemically generated 3-phenylazetidinols have also been identified as reaction intermediates that readily undergo ring opening. researchgate.net

The interplay between these pathways is dictated by the reaction conditions, the nature of the nucleophile, and the electronic influence of the N-acetyl group, which withdraws electron density from the nitrogen atom.

Computational Modeling of Azetidine Reactivity

Computational chemistry provides powerful tools to probe the factors governing the reactivity of strained heterocycles like 1-acetyl-3-chloroazetidine. Density Functional Theory (DFT) and other quantum chemical methods are employed to model reaction energetics, geometries, and electronic structures.

The defining characteristic of azetidines is their high ring-strain energy, which is comparable to that of other highly reactive small rings like cyclobutane (B1203170) and aziridine, and significantly higher than that of their five-membered counterparts like pyrrolidine (B122466). rsc.orgresearchgate.net This strain arises from angle deviation from the ideal sp³ bond angle of 109.5°, torsional strain from eclipsing hydrogen atoms, and transannular interactions. Computational models are used to quantify this strain energy, which is a key parameter in predicting the thermodynamic driving force for ring-opening reactions. researchgate.net

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | None | 27.6 |

| Aziridine | 3 | Nitrogen | 26.7 |

| Cyclobutane | 4 | None | 26.4 |

| Azetidine | 4 | Nitrogen | 25.2 - 25.4 |

| Pyrrolidine | 5 | Nitrogen | 5.8 |

| Piperidine | 6 | Nitrogen | 0 |

Data sourced from multiple chemical reviews. rsc.orgresearchgate.net

Computational models are instrumental in predicting the outcome of reactions where multiple products are possible. For a molecule like 1-acetyl-3-chloroazetidine, a key question is the regioselectivity of nucleophilic attack. Theoretical calculations can determine the relative activation energies for attack at different positions on the ring.

For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, computational studies have successfully explained the observed regioselectivity. frontiersin.org By calculating the energies of the transition states leading to either the four-membered azetidine or the five-membered pyrrolidine, researchers can predict which ring system will be preferentially formed. frontiersin.orgnih.gov These models often include the role of catalysts, demonstrating how coordination to a metal center can alter the energy landscape of the reaction and favor one pathway over another. frontiersin.org Similar DFT calculations can be applied to predict whether a nucleophile will attack the C3 position (substitution) or a ring carbon (ring-opening) of 1-acetyl-3-chloroazetidine.

Transition State Analysis in Azetidine Chemistry

The elucidation of a reaction mechanism is incomplete without an understanding of its transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the localization and characterization of these fleeting structures.

In azetidine chemistry, TS analysis is used to:

Determine Reaction Barriers: The calculated energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. By comparing the activation energies for competing pathways, the kinetically favored product can be predicted. nih.gov

Explain Selectivity: In the formation of azetidines, quantum chemical investigations have analyzed the transition states to explain the regio- and stereoselectivity. For example, in S(_N)2-type ring closures, the geometry of the transition state, including the angle of nucleophilic attack, is crucial for an efficient reaction. nih.gov

Model Catalytic Effects: Computational studies can model how a catalyst, such as a Lewis acid, interacts with the azetidine substrate in the transition state. This can reveal how the catalyst lowers the activation energy and influences the reaction's outcome. frontiersin.org For example, DFT studies on the ring-opening of hypothetical oxetane/azetidine intermediates have shown that the presence of assisting water molecules can considerably lower the activation barrier. researchgate.net

Through the analysis of computed transition state structures, researchers can gain deep insight into the factors controlling the reactivity of 1-acetyl-3-chloroazetidine, guiding the development of new synthetic methodologies. frontiersin.orgnih.gov

Advanced Analytical Characterization Techniques in Azetidine Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are critical for the characterization of 1-acetyl-3-chloroazetidine.

In the ¹H NMR spectrum, specific resonances are anticipated for the protons of the azetidine (B1206935) ring and the acetyl group. The proton on the carbon bearing the chlorine atom (C3-H) is expected to appear as a multiplet due to coupling with the adjacent methylene protons. The chemical shift of this proton would be significantly downfield due to the deshielding effect of the electronegative chlorine atom. The two sets of non-equivalent protons on the azetidine ring (C2-H₂ and C4-H₂) would likely present as complex multiplets. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbon atom attached to the chlorine (C3) would also be significantly deshielded. The other two carbons of the azetidine ring (C2 and C4) and the methyl carbon of the acetyl group would appear at more upfield chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-acetyl-3-chloroazetidine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (acetyl) | 2.1 - 2.3 | s |

| CH₂ (azetidine, C2) | 3.8 - 4.2 | m |

| CH (azetidine, C3) | 4.5 - 4.9 | m |

| CH₂ (azetidine, C4) | 3.9 - 4.3 | m |

Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-acetyl-3-chloroazetidine

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (acetyl) | 20 - 25 |

| CH₂ (azetidine, C2) | 50 - 60 |

| CH (azetidine, C3) | 55 - 65 |

| CH₂ (azetidine, C4) | 50 - 60 |

| C=O (acetyl) | 168 - 172 |

Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared Spectroscopy (FT-IR) Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-acetyl-3-chloroazetidine is expected to exhibit several characteristic absorption bands.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1640-1680 cm⁻¹. The C-N stretching vibration of the azetidine ring would likely be observed in the range of 1200-1350 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be visible in the 2850-3000 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for 1-acetyl-3-chloroazetidine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium |

| C=O (amide) | Stretching | 1640 - 1680 | Strong |

| C-N (amine) | Stretching | 1200 - 1350 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Note: These are estimated values based on general principles and data from similar structures.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For 1-acetyl-3-chloroazetidine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways could include the loss of the acetyl group, the chlorine atom, or the cleavage of the azetidine ring.

Table 4: Predicted Mass Spectrometry Data for 1-acetyl-3-chloroazetidine

| Ion | Predicted m/z | Description |

| [M]⁺ | 133.04 (for ³⁵Cl), 135.04 (for ³⁷Cl) | Molecular ion |

| [M - CH₃CO]⁺ | 90.03 (for ³⁵Cl), 92.03 (for ³⁷Cl) | Loss of acetyl group |

| [M - Cl]⁺ | 98.06 | Loss of chlorine atom |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like 1-acetyl-3-chloroazetidine, which contains a stereocenter at the C3 position, X-ray crystallography would be invaluable for unambiguously assigning its R or S configuration.

The analysis of a suitable single crystal of 1-acetyl-3-chloroazetidine would reveal the puckering of the four-membered azetidine ring and the conformation of the acetyl group relative to the ring. This technique provides the ultimate proof of structure and stereochemistry. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. To date, no published crystal structure for 1-acetyl-3-chloroazetidine has been found in the common crystallographic databases.

Azetidine, 1 Acetyl 3 Chloro As a Synthon in Complex Molecule Synthesis

Role as a Key Intermediate and Building Block

The utility of azetidines as building blocks in organic synthesis is well-established, and functionalized derivatives like 1-acetyl-3-chloroazetidine are key intermediates for creating diverse molecular scaffolds. The azetidine (B1206935) ring is a structural feature in a number of natural products and pharmacologically active compounds. frontiersin.orgmagtech.com.cn The N-acetyl group in 1-acetyl-3-chloroazetidine can influence the reactivity of the ring and can be removed or modified in later synthetic steps. The chlorine atom at the 3-position is a key functional handle, allowing for nucleophilic substitution reactions to introduce a variety of substituents into the azetidine ring. masterorganicchemistry.comlibretexts.org

This substitution allows for the construction of more complex and functionally diverse azetidine derivatives. organic-chemistry.org For instance, the reaction of 3-haloazetidines with various nucleophiles is a common strategy for elaborating the azetidine core. researchgate.net This approach has been utilized in the synthesis of various substituted azetidines, which are precursors to a range of bioactive molecules. nsf.gov The ability to introduce diverse functionalities at the C-3 position makes 1-acetyl-3-chloroazetidine a valuable starting material for creating libraries of compounds for drug discovery. nih.gov

Table 1: Examples of Reactions Utilizing the Azetidine Scaffold

| Reaction Type | Reactants | Product | Significance |

| Nucleophilic Substitution | 3-Haloazetidine, Nucleophile | 3-Substituted Azetidine | Introduction of diverse functional groups at the C-3 position. |

| Ring-Opening | Azetidine, Nucleophile | Acyclic Amine | Access to functionalized acyclic structures. |

| Ring Expansion | Azetidine Derivative | Pyrrolidine (B122466) or other larger heterocycles | Synthesis of larger ring systems from a strained precursor. |

Applications in the Synthesis of Chiral Templates

Chiral azetidines are of significant interest as they can serve as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis. magtech.com.cnresearchgate.net The synthesis of enantiomerically pure azetidines can be achieved through various methods, including the use of chiral starting materials or through asymmetric catalysis. doi.orgnih.gov

While direct examples of using 1-acetyl-3-chloroazetidine for chiral template synthesis are not extensively documented, the general strategies for creating chiral azetidines can be applied. For instance, a chiral amine can be used to introduce chirality in a one-pot synthesis from a chloroaldehyde, leading to a chiral azetidine. doi.org The resulting chiral azetidine can then be further functionalized. The stereochemistry of reactions involving the azetidine ring can be influenced by the substituents present. For example, the hydrogenation of a chiral azetidin-3-one (B1332698) derivative can proceed with high stereoselectivity. researchgate.net

The N-acetyl group in 1-acetyl-3-chloroazetidine could be removed to provide a secondary amine, which could then be resolved or derivatized with a chiral auxiliary to facilitate diastereoselective reactions. Subsequent nucleophilic displacement of the chloro group would then lead to a variety of chiral 3-substituted azetidines. These chiral azetidines can be employed as templates or precursors for the synthesis of more complex chiral molecules.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govmdpi.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been used to create a wide range of compounds, including peptidomimetics and heterocyclic structures. baranlab.orgwikipedia.org

The integration of functionalized azetidines into MCRs offers a direct route to complex molecules containing the azetidine moiety. A study on the Passerini reaction of a biocatalytically derived enantiopure azetidine-2-carboxyaldehyde demonstrated the feasibility of using chiral azetidines in such reactions. nih.gov While the diastereoselectivity was modest under classical conditions, it was improved with the use of a Lewis acid promoter. nih.gov This highlights the potential for diastereoselective MCRs involving chiral azetidines.

Use as Ligands in Catalytic Processes

Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis. birmingham.ac.uk The rigid four-membered ring structure of azetidine can provide a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. The development of chiral azetidine-derived ligands has been an active area of research. birmingham.ac.uk

The synthesis of such ligands often starts from readily available chiral precursors. While there are no specific reports on the direct use of 1-acetyl-3-chloroazetidine for the synthesis of catalytic ligands, its functional groups offer potential for transformation into various ligand structures. For example, the chloro group could be displaced by a nucleophile containing a coordinating atom, such as phosphorus or sulfur, to create novel P,N- or S,N-ligands. The N-acetyl group could be removed to allow for further modification at the nitrogen atom, which is a common coordination site in many ligands.

The development of new synthetic routes to functionalized azetidines continues to expand the toolbox for creating novel chiral ligands for a wide range of asymmetric transformations. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-3-chloro-azetidine, and how can purity be maximized?

Methodological Answer:

- Synthesis Optimization : Start with azetidine precursors (e.g., azetidin-3-ylmethanol) and employ acetylation followed by chlorination. Use reagents like acetyl chloride and chlorinating agents (e.g., SOCl₂) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .

- Purity Enhancement : Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using NMR (¹H/¹³C) and LC-MS to confirm molecular integrity and absence of byproducts (e.g., pyrrolidine isomers from thermal isomerization) .

- Solubility Considerations : Characterize solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) to guide reaction solvent selection and crystallization protocols .

Q. How can researchers address solubility challenges for 1-acetyl-3-chloro-azetidine in biological assays?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO (common stock solution) and aqueous buffers (PBS, pH 7.4) with co-solvents like PEG-400. Use dynamic light scattering (DLS) to detect aggregation .

- Derivatization : Introduce hydrophilic moieties (e.g., hydroxyl groups) via post-synthetic modifications while retaining the azetidine core. Validate bioactivity post-modification to ensure target engagement .

Q. What analytical techniques are critical for characterizing 1-acetyl-3-chloro-azetidine?

Methodological Answer:

- Structural Elucidation : Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. Compare experimental spectra with computational predictions (DFT-based NMR shifts) .

- Purity Assessment : Employ HPLC with UV/vis or MS detection. Quantify impurities using calibration curves for known byproducts (e.g., pyrrolidine derivatives) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and guide storage conditions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 1-acetyl-3-chloro-azetidine derivatives?

Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to generate enantiopure derivatives. For example, nickel-catalyzed cross-coupling can achieve regioselective functionalization .

- Biological Profiling : Test enantiomers in target-specific assays (e.g., enzyme inhibition, receptor binding). Use zebrafish embryo models to evaluate developmental effects (e.g., motility, pigmentation) as a proxy for CNS activity .

- Data Interpretation : Correlate stereochemical data with computational docking studies to identify binding poses in target proteins (e.g., acetylcholine receptors) .

Q. How can researchers resolve contradictions in reaction outcomes for azetidine derivatives under varying temperatures?

Methodological Answer:

- Mechanistic Studies : Investigate thermal isomerization pathways using kinetic analysis (e.g., Arrhenius plots) and trapping experiments. For example, iodocyclization at 20°C yields azetidines, while 50°C promotes pyrrolidine formation via aziridinium intermediates .

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate species. Compare with DFT-calculated transition states to validate proposed mechanisms .

Q. What strategies enhance the blood-brain barrier (BBB) permeability of 1-acetyl-3-chloro-azetidine derivatives?

Methodological Answer:

- Scaffold Design : Incorporate azetidine cores into phenylethylamine-like structures, mimicking neurotransmitters. Use solid-phase synthesis (e.g., SynPhase Lanterns) for rapid diversification .

- Permeability Assays : Measure logP (octanol-water partition coefficient) and P-gp efflux ratios in MDCK-MDR1 cells. Validate in vivo using rodent models with LC-MS quantification of brain-to-plasma ratios .

Q. How can zebrafish embryo assays be leveraged to prioritize azetidine derivatives for further study?

Methodological Answer:

- Phenotypic Screening : Expose embryos to derivatives at 24–72 hpf and assess morphology (e.g., hypopigmentation), motility, and circulation via high-content imaging .

- Dose-Response Analysis : Calculate LC₅₀ and EC₅₀ values. Compare with positive controls (e.g., nicotine for neuroactivity) to rank compound efficacy .

Q. What computational tools are recommended for predicting the reactivity of 1-acetyl-3-chloro-azetidine in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., chlorination energetics, transition states). Validate with experimental kinetic data .

- Machine Learning : Train models on existing azetidine reaction datasets (e.g., USPTO) to predict regioselectivity in functionalization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.